Schizophyllan

Immunopharmacology Polysaccharide Chemistry Structural Biology

Researchers requiring a defined β-glucan for immunology, drug delivery, or rheology face variability in branching and conformation. Schizophyllan (SPG) offers a fixed structure: a β-1,3 backbone with β-1,6 branches at every third residue (branching degree=0.33), forming a stiff, water-soluble triple helix (~450 kDa). - **Immuno-Oncology:** Single-dose mammary tumor incidence reduction: 85% (vs. 75% with 4-week tamoxifen). Suppresses tamoxifen-associated hepatic lesions. - **Nanomedicine:** Ellagic acid-loaded SPG nanoparticles: IC50 60 μg/mL in MCF-7 (1.9x more potent than chitin). Zeta potential: +27 mV. - **Rheology:** Outperforms Xanthan Gum in viscosity under low shear; superior thermal stability for EOR.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 9050-67-3
Cat. No. B3030429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchizophyllan
CAS9050-67-3
SynonymsSchizophyllan
Sizofilan
Sizofiran
Sonifilan
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2
InChIKeyWDQLRUYAYXDIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schizophyllan Procurement-Grade Overview


Schizophyllan (SPG, Sizofiran) is a high-molecular-weight, water-soluble, neutral extracellular β-glucan polysaccharide produced by the fungus Schizophyllum commune [1]. It consists of a β-(1→3)-linked D-glucopyranose backbone with single β-(1→6)-linked D-glucopyranosyl side chains at approximately every third residue, which results in a characteristic branching degree of approximately 0.33 [2]. In aqueous solution, this structure drives the formation of a very stiff, rod-like triple helix with an average molecular weight of ~450,000 Da [1][3]. Its well-defined structure, validated bioactivity as an immunomodulator and antitumor agent, and commercial use in Japan (Sonifilan) distinguish it from many other less-characterized fungal β-glucans [1][4]. The combination of high solubility, a consistent branching pattern, and a stable triple-helical conformation underpins its utility in advanced pharmaceutical and biomaterial applications [5].

1

Triple-helical β-1,3/1,6-glucan with defined branching architecture

2

Water-soluble – enables direct aqueous formulation without derivatization

3

Suitable for immunomodulation, drug delivery carrier, and industrial viscosifier research

Schizophyllan: Risks of Generic β-Glucan Substitution


Generic substitution with other fungal β-glucans (e.g., Lentinan, Curdlan, Scleroglucan, Grifolan) is not scientifically valid because the immunomodulatory, physicochemical, and bioactivity profiles of (1→3)-β-D-glucans are exquisitely sensitive to specific structural parameters [1]. These critical parameters—including the degree of branching (DB), the precise branching pattern, molecular weight distribution, and the stability of the higher-order triple-helical conformation—vary widely across different species and production methods, even among nominally similar 'β-glucans' [1][2]. Schizophyllan's unique combination of a regular, defined DB of ~0.33 and its ability to maintain a rigid triple helix in aqueous solution is a structural fingerprint that is not replicated by its closest analogs, such as Lentinan (DB ~0.4) or Curdlan (DB 0) [3][4][5]. Consequently, substituting Schizophyllan with an alternative β-glucan will introduce uncontrolled variables, leading to irreproducible results in receptor binding, immune cell activation assays, rheological studies, and in vivo efficacy models, thereby compromising the integrity of R&D data and product formulation [6].

Curdlan

Unbranched β-1,3-glucan forms water-insoluble aggregates, limiting aqueous formulation and drug encapsulation workflows.

Carboxymethylglucan

Chemical derivatization alters immunological potency and receptor engagement profile versus native schizophyllan.

Generic β-glucan

Undefined branching and molecular weight may compromise high-temperature viscosity and payload release kinetics.

Schizophyllan Comparative Performance


Breast Cancer Cytotoxicity vs. Chitin Nanoparticles

Schizophyllan's precise and regular branching structure distinguishes it from other β-glucans. It possesses a defined degree of branching (DB) of approximately 0.33, meaning a β-(1→6)-linked glucose side chain is attached to every third main-chain glucose unit [1][2]. In contrast, the widely used β-glucan Lentinan has a DB of 0.4 (branches on 2 of every 5 residues), and Curdlan has a DB of 0 (linear, no branching) [1][2]. A comparative study of complement activation demonstrated that this structural difference leads to significant functional divergence. The triple-helical conformer of Schizophyllan (DB 0.33) was a stronger activator of the alternative complement pathway (APC) than its single-helix conformer, whereas the opposite was true for the classical complement pathway (CPC) [3]. This conformation-dependent activity is absent in the unbranched Curdlan (DB 0), underscoring the critical role of Schizophyllan's specific branching architecture for consistent and predictable bioactivity [3]. Furthermore, this specific branching pattern is the primary reason for Schizophyllan's complete water solubility, a property not shared by unbranched β-glucans like Curdlan, which is water-insoluble [4].

Cytotoxicity vs. Chitin NP
Head-to-head
IC50 60 vs 115 µg/mL (SPG vs Chitin)
Supports formulation-driven cytotoxicity endpoint evaluation.
MCF-7 cells, MTT assay; absolute values require own validation.
Immunopharmacology Polysaccharide Chemistry Structural Biology

Water Solubility vs. Curdlan

In a direct head-to-head in vitro study using the murine macrophage cell line J774.1, Schizophyllan (SPG) demonstrated a more robust and rapid activation of candidastatic (phagocytic) activity compared to Lentinan [1]. When macrophages were cultured with Schizophyllan, a significant activation was observed with a diphasic pattern: a first peak at 1 hour (Fungistatic Index, FI: 2.5–9.0) and a second peak between 24 and 72 hours (FI: 2.12–7.25) across a wide concentration range (10⁻⁴–10² μg/mL) [1]. In stark contrast, Lentinan induced only weak activation (FI: 2–4) at a much narrower and lower concentration range (10⁻¹–10⁻³ μg/mL) after 24 hours of cultivation [1]. This data shows Schizophyllan activates macrophages over a 10,000-fold broader concentration window and with up to 2.25-fold higher magnitude (FI of 9.0 vs. 4.0) compared to Lentinan.

Water Solubility vs. Curdlan
Class-level
Completely water-soluble vs. water-insoluble curdlan
Defines aqueous processing and formulation compatibility.
Neutral pH; side chains disrupt inter-helical association.
Immuno-oncology Innate Immunity Macrophage Biology

In Vivo Antitumor Efficacy vs. Tamoxifen

Molecular dynamics (MD) simulations have directly compared the triple-helical conformations of Schizophyllan and Curdlan in aqueous solution, revealing critical structural differences that underpin their divergent material properties [1]. Schizophyllan's triple helix, stabilized by hydrogen bonding involving its side chains and water, was found to decrease in helical pitch as side chain population increased [1]. Crucially, the simulation identified the formation of a one-dimensional cavity of approximately 3.5 Å in diameter within the Schizophyllan triple helix, a feature completely absent in the unbranched Curdlan triple helix [1]. This nanoscale cavity is a direct consequence of the specific β-(1→6)-linked side chains and provides a structural basis for Schizophyllan's known ability to form unique supramolecular complexes with single-stranded nucleic acids, a property not observed with Curdlan [1][2].

In Vivo Tumor Model vs. Tamoxifen
Head-to-head
85% vs 75% tumor incidence reduction (single dose vs 4-wk regimen)
Reported model-response and hepatic endpoint context; supports chemoprevention model studies.
DMBA mouse model; hepatic lesion suppression observed.
Biomaterials Molecular Dynamics Drug Delivery

Immunomodulatory Potency vs. CMG

In a preclinical study of DMBA-induced mammary carcinomas in mice, Schizophyllan (SCH) was directly compared to the standard-of-care drug Tamoxifen (TAM) [1]. Both treatments were effective: Schizophyllan reduced mammary tumor incidence by 85%, while Tamoxifen reduced it by 75%, representing a 10 percentage-point greater reduction for Schizophyllan [1][2]. Both compounds equally decreased the PCNA proliferation index [1]. Critically, a single dose of Schizophyllan achieved similar therapeutic effects against mammary carcinomas as a full 4-week course of Tamoxifen treatment [1][2]. Furthermore, while Tamoxifen treatment increased the incidence of hepatocellular carcinomas (HCCs) and the PCNA index in these lesions compared to the DMBA control, Schizophyllan suppressed these adverse hepatic effects [1]. This demonstrates that Schizophyllan provides comparable primary antitumor efficacy to a leading endocrine therapy but with a fundamentally different safety profile in this model, lacking the hepatocarcinogenic effect observed with Tamoxifen.

Immunomodulation vs. CMG
Head-to-head
Significantly higher cytokine/activation marker induction
Supports adjuvant and innate immunity screening studies.
Human whole blood leukocytes in vitro; statistical significance reported.
Oncology Cancer Immunotherapy Preclinical Pharmacology

Rheological Performance vs. Xanthan Gum

A competitive binding study using a human monocyte-like cell line (U937) revealed that while both Schizophyllan and Scleroglucan bind to the (1→3)-β-D-glucan receptor, their affinities are not equivalent [1]. Scleroglucan demonstrated the highest binding affinity among the tested glucans with an IC50 value of 23 nM [1]. The rank order of competitive binding affinities was determined to be Scleroglucan >>> Schizophyllan > Laminarin > Glucan Phosphate > Glucan Sulfate [1]. This indicates that Scleroglucan binds to the receptor with a significantly higher affinity than Schizophyllan, despite both possessing a triple-helical conformation [1].

Rheology vs. Xanthan Gum
Cross-study
Highest viscosity among tested biopolymers at equivalent concentration
Supports enhanced oil recovery formulation screening.
Low shear rate; high-temperature resistance reported.
Receptor Pharmacology Immunology Competitive Binding

Patent-Enabled Stable Formulations: Aqueous Nucleic Acid Complexation and Cosmetic Additive Stability

Patents highlight Schizophyllan's utility in creating stable, high-value formulations that differentiate it from many other polysaccharides. A key application is the formation of highly stable complexes with nucleic acids (e.g., siRNA) through a specific interaction, a technology protected for therapeutic delivery [1][2]. Another patent details a Schizophyllan-containing cosmetic additive where long-term stability, particularly at low temperatures, is a central claim [3]. The invention specifies that the addition of polyhydric alcohols and amino acids improves the long-term solubility and stability of Schizophyllan, thereby maintaining its activity over time [3]. These formulation strategies address the inherent challenge of working with high-molecular-weight polysaccharides and provide a verifiable path to creating shelf-stable products.

Pharmaceutical Formulation Nucleic Acid Therapeutics Cosmetic Chemistry

Schizophyllan R&D and Industrial Applications


Breast Cancer Chemoprevention and Combination Therapy

Procure Schizophyllan for in vivo oncology studies where a host-mediated antitumor effect is desired without the hepatotoxicity associated with certain chemopreventive agents. The direct head-to-head evidence shows that a single dose of Schizophyllan achieves efficacy comparable to a 4-week course of Tamoxifen in a mammary carcinoma model, while also suppressing Tamoxifen-induced hepatic lesions [1]. This makes Schizophyllan an ideal candidate for preclinical evaluation of combination therapies aimed at improving the safety profile of existing endocrine treatments.

Cytotoxic Drug Delivery Carrier

Utilize Schizophyllan as a positive control or test article in macrophage activation assays. The evidence demonstrates it provides a more robust and flexible activation window (FI up to 9.0 over a 6-log concentration range) compared to Lentinan (FI max 4.0, 3-log range) in the J774.1 macrophage cell line [1]. This reliable and potent activity profile reduces assay variability and increases the likelihood of detecting immunomodulatory effects.

Viscosifier for Enhanced Oil Recovery

Source Schizophyllan for the development of novel nucleic acid delivery vectors. Molecular dynamics simulations confirm the presence of a unique ~3.5 Å internal cavity within its triple helix, which is the structural basis for its patented ability to form stable complexes with siRNA and other polynucleotides [1][2]. This property is not shared by other common β-glucans like Curdlan, making Schizophyllan a specific and enabling component for these advanced formulations.

Vaccine Adjuvant: Innate Immunity Activator

Select Schizophyllan for biomaterial and rheology studies requiring a water-soluble, rod-like, triple-helical polymer with defined solution behavior. Its specific branching degree (DB ~0.33) confers complete aqueous solubility and distinct viscoelastic properties (pseudoplastic flow), unlike the insoluble, unbranched Curdlan [1][2]. This allows researchers to work with a native, unmodified β-glucan in aqueous systems, simplifying experimental design and interpretation.

Application
Selection Property
Validation Focus
Breast cancer chemoprevention model studies
Model-response profile and hepatic endpoint context
Tumor incidence reduction and PCNA index endpoints
Cytotoxic drug delivery carrier research
Nanoparticle cytotoxicity and zeta potential context
MCF-7 cell-model cytotoxicity endpoints
Enhanced oil recovery polymer development
High-temperature viscosity and shear stability
Rheological profiling under reservoir-mimetic conditions
Vaccine adjuvant and innate immunity studies
Leukocyte activation and cytokine induction profile
IL-6, IL-8, TNF-α and activation marker endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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